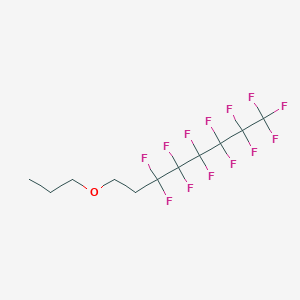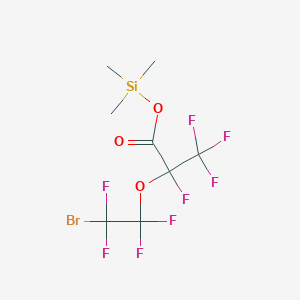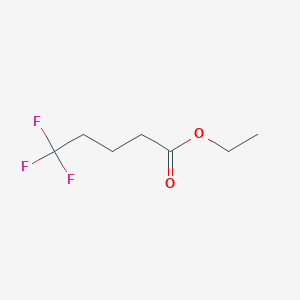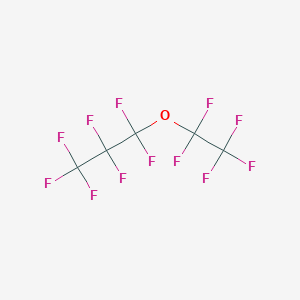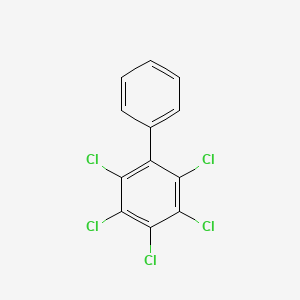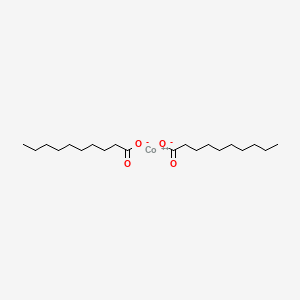
Cobaltous caprate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobaltous caprate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with decanoic acid. The reaction typically involves dissolving the cobalt salt in water or an organic solvent, followed by the addition of decanoic acid. The mixture is then heated to facilitate the reaction, and the product is precipitated out, filtered, and dried.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt(II) oxide or cobalt(II) hydroxide with decanoic acid under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Cobaltous caprate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cobalt(III) compounds under specific conditions.
Reduction: It can be reduced back to cobalt(0) or cobalt(I) states using strong reducing agents.
Substitution: The decanoate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products Formed:
Oxidation: Cobalt(III) decanoate or other cobalt(III) complexes.
Reduction: Metallic cobalt or cobalt(I) complexes.
Substitution: New cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobaltous caprate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: this compound is explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: It is used in the production of cobalt-based materials for batteries, supercapacitors, and other electronic devices.
Mecanismo De Acción
The mechanism by which cobaltous caprate exerts its effects involves the interaction of the cobalt ion with various molecular targets. In catalysis, cobalt acts as a Lewis acid, facilitating the activation of substrates and promoting chemical reactions. In biological systems, cobalt can interact with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
- Cobaltous acetate
- Cobaltous butyrate
- Cobaltous stearate
Cobaltous caprate’s uniqueness lies in its balance of hydrophobic and hydrophilic properties, making it suitable for specific applications where other cobalt carboxylates may not be as effective.
Propiedades
Número CAS |
10139-54-5 |
|---|---|
Fórmula molecular |
C10H20CoO2 |
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
cobalt;decanoic acid |
InChI |
InChI=1S/C10H20O2.Co/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |
Clave InChI |
KJONVQWTEXFKKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B8270341.png)
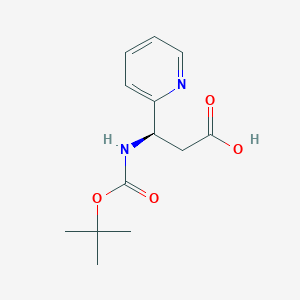
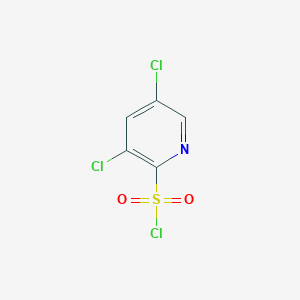
![5-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B8270379.png)
![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B8270382.png)
